Cas no 1316224-03-9 (4-methyl-2-(pyrrolidin-2-yl)pyrimidine)

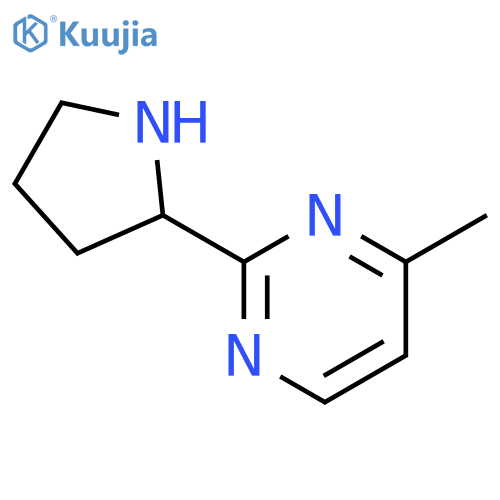

1316224-03-9 structure

商品名:4-methyl-2-(pyrrolidin-2-yl)pyrimidine

4-methyl-2-(pyrrolidin-2-yl)pyrimidine 化学的及び物理的性質

名前と識別子

-

- Pyrimidine, 4-methyl-2-(2-pyrrolidinyl)-

- 4-methyl-2-(pyrrolidin-2-yl)pyrimidine

- 1316224-03-9

- CS-0282281

- EN300-1461950

- CCG-209867

- AKOS012621605

-

- インチ: 1S/C9H13N3/c1-7-4-6-11-9(12-7)8-3-2-5-10-8/h4,6,8,10H,2-3,5H2,1H3

- InChIKey: OPWLBSAEKMFVTP-UHFFFAOYSA-N

- ほほえんだ: C1(C2CCCN2)=NC=CC(C)=N1

計算された属性

- せいみつぶんしりょう: 163.110947427g/mol

- どういたいしつりょう: 163.110947427g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.8Ų

- 疎水性パラメータ計算基準値(XlogP): 0.5

じっけんとくせい

- 密度みつど: 1.076±0.06 g/cm3(Predicted)

- ふってん: 274.2±33.0 °C(Predicted)

- 酸性度係数(pKa): 8.48±0.10(Predicted)

4-methyl-2-(pyrrolidin-2-yl)pyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1461950-5.0g |

4-methyl-2-(pyrrolidin-2-yl)pyrimidine |

1316224-03-9 | 5g |

$3189.0 | 2023-05-26 | ||

| Enamine | EN300-1461950-50mg |

4-methyl-2-(pyrrolidin-2-yl)pyrimidine |

1316224-03-9 | 50mg |

$707.0 | 2023-09-29 | ||

| Enamine | EN300-1461950-0.1g |

4-methyl-2-(pyrrolidin-2-yl)pyrimidine |

1316224-03-9 | 0.1g |

$968.0 | 2023-05-26 | ||

| Enamine | EN300-1461950-2.5g |

4-methyl-2-(pyrrolidin-2-yl)pyrimidine |

1316224-03-9 | 2.5g |

$2155.0 | 2023-05-26 | ||

| Enamine | EN300-1461950-0.05g |

4-methyl-2-(pyrrolidin-2-yl)pyrimidine |

1316224-03-9 | 0.05g |

$924.0 | 2023-05-26 | ||

| Enamine | EN300-1461950-2500mg |

4-methyl-2-(pyrrolidin-2-yl)pyrimidine |

1316224-03-9 | 2500mg |

$1650.0 | 2023-09-29 | ||

| Enamine | EN300-1461950-500mg |

4-methyl-2-(pyrrolidin-2-yl)pyrimidine |

1316224-03-9 | 500mg |

$809.0 | 2023-09-29 | ||

| Enamine | EN300-1461950-1000mg |

4-methyl-2-(pyrrolidin-2-yl)pyrimidine |

1316224-03-9 | 1000mg |

$842.0 | 2023-09-29 | ||

| Enamine | EN300-1461950-1.0g |

4-methyl-2-(pyrrolidin-2-yl)pyrimidine |

1316224-03-9 | 1g |

$1100.0 | 2023-05-26 | ||

| Enamine | EN300-1461950-0.5g |

4-methyl-2-(pyrrolidin-2-yl)pyrimidine |

1316224-03-9 | 0.5g |

$1056.0 | 2023-05-26 |

4-methyl-2-(pyrrolidin-2-yl)pyrimidine 関連文献

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

1316224-03-9 (4-methyl-2-(pyrrolidin-2-yl)pyrimidine) 関連製品

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量